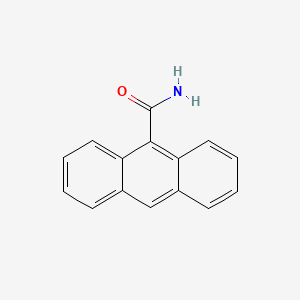

9-Anthracenecarboxamid

Übersicht

Beschreibung

9-Anthracenecarboxamide (9-AC) is a synthetic compound that has been the subject of significant scientific research in recent years. 9-AC is a member of the anthracene family, which is a class of aromatic hydrocarbons. 9-AC is a white crystalline solid with a melting point of 141-143°C and a molecular weight of 211.25 g/mol. 9-AC has a wide range of applications in various scientific fields, including medicinal chemistry, materials science, and organic chemistry.

Wissenschaftliche Forschungsanwendungen

Selbstorganisierte Strukturen

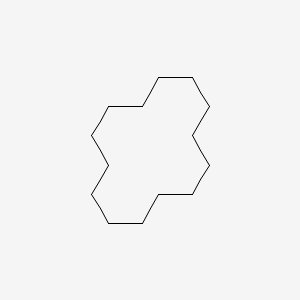

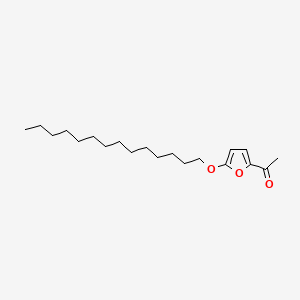

9-Anthracenecarboxamid wurde in der Untersuchung selbstorganisierter Strukturen auf Oberflächen verwendet {svg_1}. Der Prozess der Oberflächenselbstorganisation von 9-Anthracencarbonsäure (AnCA) auf Ag(111) wurde mit Hilfe der Rastertunnelmikroskopie (STM) untersucht. Abhängig von der molekularen Oberflächendichte wurden vier spontan gebildete und eine geglühte AnCA-geordnete Phase beobachtet {svg_2}. Diese strukturelle Vielfalt ergibt sich aus einem komplizierten Wettbewerb verschiedener Wechselwirkungen von AnCA-Molekülen auf Metalloberflächen, einschließlich intermolekularer und molekularer Substratwechselwirkungen sowie des sterischen Bedarfs einer hohen molekularen Oberflächendichte {svg_3}.

Nanostrukturherstellung

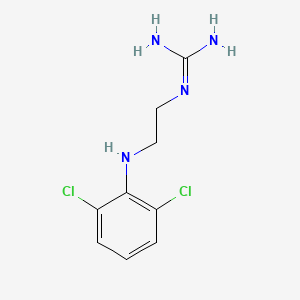

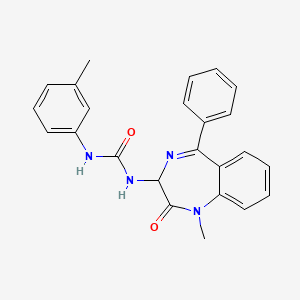

Die selbstorganisierten Nanostrukturen von this compound werden normalerweise durch nicht-kovalente Kräfte stabilisiert, wie z. B. Wasserstoffbrückenbindungen, Metallkoordination, van-der-Waals-Wechselwirkungen und Dipol-Dipol-Wechselwirkungen {svg_4}. Diese selbstorganisierten Nanostrukturen können zur Herstellung und Optimierung von molekularbasierten Nanostrukturen für Anwendungen beitragen {svg_5}.

Organische Dünnschichten

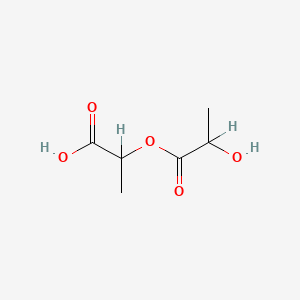

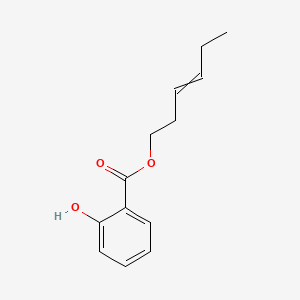

Für viele Anwendungen sind wohldefinierte organische Dünnschichten wünschenswert, um eine bessere elektrische und optische Leistung zu erzielen {svg_6}. Das Wachstum und die Struktursteuerung von Monoschichtfilmen sind entscheidend für die Bestimmung sowohl der Morphologien als auch der elektronischen Zustände der endgültigen Filme {svg_7}. Durch die Auswahl geeigneter Bausteine und Wachstumsparameter können verschiedene Adsorptionsschichtstrukturen auf Oberflächen hergestellt werden {svg_8}.

CRISPR/Cas9-Geneditierung

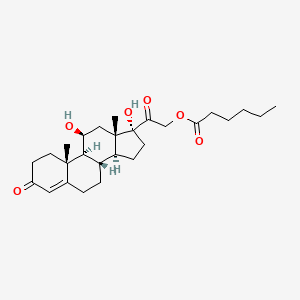

Aufgrund ihrer hohen Effizienz und Präzision wurde die CRISPR/Cas9-Technik eingesetzt, um die Funktionen krebsrelevanter Gene zu untersuchen, tumorführende Tiermodelle zu etablieren und Wirkstoffziele zu untersuchen {svg_9}. Dies erweitert unser Verständnis der Krebsgenomik erheblich {svg_10}.

Onkologische Forschung

Die CRISPR/Cas9-Geneditierungstechnologie wurde in der onkologischen Forschung eingesetzt {svg_11}. Sie wurde verwendet, um die Mechanismen der Tumorentstehung, Metastasierung und Arzneimittelresistenz aufzudecken {svg_12}.

Adoptive T-Zelltherapie (ACT)

Das Potenzial der CRISPR/Cas9-Technik, die Wirkung der adoptiven T-Zelltherapie (ACT) zu verstärken und Nebenwirkungen zu reduzieren, wurde nachgewiesen {svg_13}.

Wirkmechanismus

Mode of Action

It is known that anthracene derivatives can interact with various biological targets through non-covalent interactions such as π-π stacking, hydrogen bonding, and van der waals forces .

Biochemical Pathways

Anthracene derivatives have been shown to interact with various biochemical pathways, depending on their specific chemical structure and the biological system in which they are studied .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination .

Biochemische Analyse

Biochemical Properties

9-Anthracenecarboxamide plays a significant role in biochemical reactions, particularly in the context of photochemical processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in photodimerization reactions, where two molecules of 9-Anthracenecarboxamide form a dimer upon exposure to light . This interaction is facilitated by the compound’s ability to absorb light and undergo electronic excitation, leading to the formation of reactive intermediates that can engage in further chemical reactions.

Cellular Effects

The effects of 9-Anthracenecarboxamide on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 9-Anthracenecarboxamide can affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it has been reported to alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, 9-Anthracenecarboxamide exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can lead to the inhibition or activation of enzymatic activities, resulting in changes in cellular functions. For example, 9-Anthracenecarboxamide has been shown to inhibit certain enzymes involved in DNA repair processes, thereby affecting the cell’s ability to maintain genomic integrity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 9-Anthracenecarboxamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation upon prolonged exposure to light and heat . In in vitro studies, 9-Anthracenecarboxamide has shown sustained effects on cellular functions over extended periods, indicating its potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of 9-Anthracenecarboxamide vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate cellular functions without causing significant adverse effects . At higher doses, 9-Anthracenecarboxamide can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve desired outcomes without compromising cellular health.

Metabolic Pathways

9-Anthracenecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in cellular processes . These metabolic pathways are crucial for the compound’s bioavailability and overall impact on cellular functions.

Transport and Distribution

The transport and distribution of 9-Anthracenecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various intracellular compartments . This distribution is essential for its localization and accumulation in target sites, where it can exert its biochemical effects.

Subcellular Localization

9-Anthracenecarboxamide exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization enables 9-Anthracenecarboxamide to interact with specific biomolecules and participate in localized biochemical processes.

Eigenschaften

IUPAC Name |

anthracene-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWJYCGQHFPQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956286 | |

| Record name | Anthracene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34810-13-4 | |

| Record name | 9-Anthramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034810134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)